molecular formula C25H18O6 B2963661 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate CAS No. 637749-99-6

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate

Cat. No.: B2963661
CAS No.: 637749-99-6
M. Wt: 414.413
InChI Key: NKQXOGISFNMMME-JLHYYAGUSA-N
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Description

3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate is a synthetic chromenone derivative characterized by a 4-oxo-4H-chromen (chromone) core substituted with a 3-methoxyphenoxy group at position 3 and a cinnamate ester at position 5. Chromenones are known for their diverse bioactivities, including anti-inflammatory, antioxidant, and enzyme inhibitory properties.

Properties

IUPAC Name

[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O6/c1-28-18-8-5-9-19(14-18)30-23-16-29-22-15-20(11-12-21(22)25(23)27)31-24(26)13-10-17-6-3-2-4-7-17/h2-16H,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQXOGISFNMMME-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate typically involves multiple steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Hydrogen bromide in acetic acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of phenols.

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s structure differs from analogs in substituent positions, ester groups, and core modifications. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate 3-methoxyphenoxy, cinnamate ester C₂₅H₁₈O₆ 414.41 High lipophilicity (predicted), potential membrane permeability N/A
3-(2-Methoxyphenyl)-4-oxo-4H-chromen-7-yl 4-methylbenzoate 2-methoxyphenyl, 4-methylbenzoate C₂₄H₁₈O₅ 386.40 Compliant with Lipinski’s rules; stable AChE/BChE inhibition
[3-(4-Methoxyphenyl)-2-methyl-4-oxochromen-7-yl] 4-methoxybenzoate 4-methoxyphenyl, 2-methyl, 4-methoxybenzoate C₂₅H₂₀O₆ 440.43 Increased steric bulk; unconfirmed bioactivity
Eugenyl cinnamate Eugenol-derived cinnamate (simpler ester) C₁₈H₁₆O₃ 280.32 Induces autophagolysosomes in parasites via membrane interaction
{[3-(3-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetonitrile 3-methoxyphenoxy, acetonitrile substituent C₁₈H₁₃NO₅ 323.30 Polar nitrile group; reduced lipophilicity vs. cinnamate

Key Observations:

  • Substituent Position: The 3-methoxyphenoxy group in the target compound contrasts with the 2-methoxy or 4-methoxy analogs (e.g., ), which may alter steric and electronic interactions with biological targets.
  • Ester Group : Replacing cinnamate with 4-methylbenzoate () or acetonitrile () modulates solubility and target affinity. Cinnamates (e.g., eugenyl cinnamate ) often exhibit membrane-disruptive effects, suggesting a possible mechanism for the target compound.
  • Core Modifications: Addition of a methyl group on the chromenone core () increases molecular weight and may hinder binding to compact enzyme active sites.

Biological Activity

3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate, a synthetic compound with a complex structure combining chromenone and cinnamate moieties, has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically employs methods such as the Suzuki–Miyaura coupling reaction. This method is favored for forming carbon-carbon bonds and involves coupling an aryl halide with an aryl boronic acid in the presence of a palladium catalyst. The compound's purity is essential for biological studies, and advanced purification techniques like chromatography are often employed to achieve this.

Chemical Structure

The compound's IUPAC name is [3-(3-methoxyphenoxy)-4-oxochromen-7-yl] (E)-3-phenylprop-2-enoate, with a molecular formula of C25H18O6C_{25}H_{18}O_{6} and a molecular weight of 414.4 g/mol. The structure includes a chromenone core linked to a cinnamate group, which may contribute to its biological properties.

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, leading to reduced tumor growth.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions suggest potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and tumor progression.
  • Cellular Pathway Modulation : It can affect signaling pathways related to apoptosis and cell proliferation, notably the NF-kB and MAPK pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Study : A study demonstrated that treatment with this compound led to a significant reduction in tumor volume in xenograft models of breast cancer.
  • Inflammation Model : In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and reduced levels of inflammatory markers in serum samples.

Comparative Analysis

To further understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
1-(3-methoxyphenyl)-3-naphthalen-1-yl-propenoneChromenone derivativeAntitumor
(3-methoxyphenoxy)acetonitrileMethoxyphenoxy groupAnti-inflammatory

This table illustrates that while similar compounds may share some biological activities, the specific combination of chromenone and cinnamate structures in our compound enhances its therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed for preparing 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl cinnamate?

  • Methodological Answer: The synthesis typically involves:

  • Step 1: Formation of the chromen-4-one core via cyclization of substituted salicylaldehyde derivatives under acidic or basic conditions.
  • Step 2: Introduction of the 3-methoxyphenoxy group at position 3 through nucleophilic aromatic substitution (e.g., using 3-methoxyphenol and a base like K₂CO₃ in DMF) .
  • Step 3: Esterification at position 7 with cinnamic acid derivatives using coupling agents like DCC/DMAP or HATU .
  • Key Reference Data: Yield optimization often requires inert atmospheres (N₂/Ar) and controlled temperatures (60–80°C) to prevent hydrolysis of the ester group .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer:

  • NMR (¹H/¹³C): Assign methoxy protons (δ ~3.8 ppm), chromen-4-one carbonyl (δ ~175–180 ppm), and cinnamate aromatic protons (δ ~6.5–8.0 ppm). Overlapping signals may require 2D NMR (COSY, HSQC) .
  • FT-IR: Confirm ester C=O stretching (~1720 cm⁻¹) and chromen-4-one carbonyl (~1650 cm⁻¹) .
  • HR-MS: Verify molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .

Q. How is X-ray crystallography applied to resolve structural ambiguities?

  • Methodological Answer:

  • Data Collection: Use MoKα radiation (λ = 0.71073 Å) and SHELX programs for structure solution and refinement .
  • Key Parameters: Monitor R-factor convergence (<0.05) and validate hydrogen bonding (e.g., intermolecular O–H···O interactions in crystal packing) .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data in structurally similar chromene derivatives?

  • Methodological Answer:

  • Hypothesis Testing: Compare substituent effects (e.g., methoxy vs. hydroxy groups) on receptor binding using molecular docking (AutoDock Vina) .
  • Experimental Design: Conduct parallel bioassays (e.g., antiproliferative activity in PC-3 cells) under standardized conditions (e.g., 48h incubation, MTT assay) to isolate variable impacts .
  • Data Analysis: Apply multivariate statistics (ANOVA, PCA) to distinguish structure-activity relationships (SAR) from assay noise .

Q. What strategies optimize regioselectivity during functionalization of the chromene scaffold?

  • Methodological Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., acetyl) at position 7 to direct electrophilic substitution at position 3 .
  • Metal Catalysis: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryloxy group installation, leveraging steric effects of the 4-oxo group .
  • Computational Guidance: DFT calculations (Gaussian 16) predict electron density maps to identify reactive sites .

Q. How can researchers validate the stability of the cinnamate ester under physiological conditions?

  • Methodological Answer:

  • Hydrolysis Studies: Incubate the compound in PBS (pH 7.4, 37°C) and monitor degradation via HPLC at 254 nm. Compare with acidic/basic conditions (pH 2.0/9.0) to assess pH-dependent stability .
  • Metabolite Identification: Use LC-MS/MS to detect hydrolyzed products (e.g., free cinnamic acid and chromenol) in simulated gastric fluid .

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